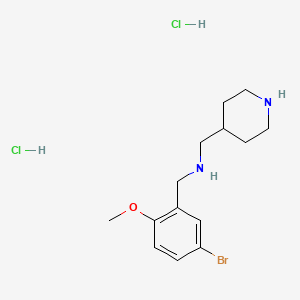
(5-bromo-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride
描述
(5-bromo-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride, also known as BODIPY, is a fluorescent probe that is widely used in scientific research. It is a small molecule that can be easily synthesized and has a high affinity for certain biological targets. BODIPY has been used in a variety of applications, including imaging and sensing of biological molecules and processes.
作用机制
(5-bromo-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride works by binding to specific biological targets, such as proteins or lipids, and emitting a fluorescent signal when excited by light. The fluorescent signal can be detected and used to study the behavior of the target molecule. This compound can be designed to bind to specific targets by modifying the chemical structure of the molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the use of this compound in vivo may have different effects than its use in vitro.
实验室实验的优点和局限性
(5-bromo-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified to bind to specific targets. It is also highly fluorescent, making it easy to detect and quantify. However, there are also limitations to the use of this compound. It may not accurately reflect the behavior of the target molecule in vivo, and its fluorescent signal may be affected by factors such as pH and temperature.
未来方向
There are many potential future directions for the use of (5-bromo-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride in scientific research. One area of interest is the development of this compound-based biosensors for the detection of disease biomarkers. Another area of interest is the use of this compound in combination with other imaging techniques, such as electron microscopy, to provide more detailed information about cellular processes. Additionally, the development of new synthesis methods for this compound could lead to the creation of novel probes with unique properties.
科学研究应用
(5-bromo-2-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride has been used in a variety of scientific research applications, including imaging and sensing of biological molecules and processes. It has been used to study the localization and trafficking of proteins, the dynamics of lipid membranes, and the activity of enzymes. This compound has also been used as a biosensor for the detection of various molecules, including glucose, ions, and neurotransmitters.
属性
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O.2ClH/c1-18-14-3-2-13(15)8-12(14)10-17-9-11-4-6-16-7-5-11;;/h2-3,8,11,16-17H,4-7,9-10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFARRLOMULSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B4726743.png)
![ethyl 2-({2-cyano-3-[4-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4726745.png)
![2-(3-pyridinyl)-7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4726747.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B4726756.png)

![1-(2,3-dimethylphenyl)-5-{[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4726768.png)
![3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4726769.png)
![4-chloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide](/img/structure/B4726777.png)
![N'-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N,N-dimethyl-1,4-benzenediamine](/img/structure/B4726790.png)
![4-({[4-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B4726796.png)
![3-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B4726805.png)
![N-[4-(1-piperidinyl)benzyl]-2-furamide](/img/structure/B4726813.png)
![[2-({3-[(cyclohexylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4726821.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-chlorophenoxy)propanamide](/img/structure/B4726832.png)